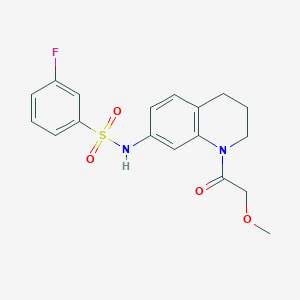

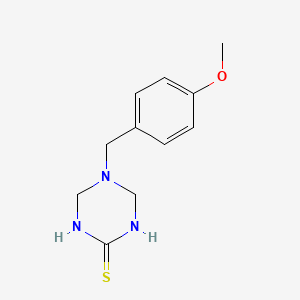

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of the N-(2,4-dimethoxyphenyl) family . These compounds usually have a linear formula of C16H17NO4 and a molecular weight around 287.318 .

Synthesis Analysis

While specific synthesis information for “N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is not available, similar compounds such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized based on a dithiolopyrrolone scaffold .科学的研究の応用

Synthesis and Application in Materials Science

Compounds structurally similar to N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and investigated for their potential applications in materials science. For instance, aromatic polyamides and polyimides based on related structures demonstrate remarkable solubility, thermal stability, and the ability to form transparent and flexible films, making them suitable for use in high-performance polymers and coatings (Yang & Lin, 1995).

Biological Activity and Therapeutic Potential

The biological activity of compounds with similar structures has been extensively studied, showcasing a variety of potential therapeutic applications:

Antitumor and Antimicrobial Activity : Novel arylazothiazole disperse dyes containing selenium, structurally related to the compound of interest, have shown significant in vitro antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line (EACC), and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015). These findings suggest potential applications in developing sterile and biologically active fabrics for various life applications.

Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, related to the core structure of N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, have shown potential as antidepressant and nootropic agents in pharmacological evaluations. This indicates the possibility of designing CNS active agents for therapeutic use based on the structural framework of N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide (Thomas et al., 2016).

作用機序

Target of Action

The compound N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide has been found to target tubulin and bacterial RNA polymerase (RNAP) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. RNAP is an enzyme that synthesizes RNA from a DNA template, playing a crucial role in gene expression in bacteria .

Mode of Action

This compound interacts with its targets in a specific manner. It inhibits tubulin polymerization, disrupting tubulin microtubule dynamics . This leads to the arrest of cell division, thereby inhibiting the proliferation of cells . In the case of bacterial RNAP, the compound binds to the switch region of the enzyme, inhibiting its activity . This prevents the synthesis of RNA, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle , particularly the G2/M phase . This is the phase where the cell prepares for mitosis or meiosis. By disrupting tubulin dynamics, the compound prevents the cell from properly forming the mitotic spindle necessary for chromosome segregation .

In the case of bacterial RNAP, the compound’s inhibition of the enzyme disrupts the transcription process . This prevents the synthesis of RNA, which is necessary for protein synthesis and other cellular functions .

Result of Action

The compound’s action results in the inhibition of cell proliferation due to its effect on tubulin . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

In terms of its action on bacterial RNAP, the compound’s inhibition of the enzyme leads to the suppression of bacterial growth . This makes it a potential candidate for the development of new antibacterial drugs .

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(7-8)20-2)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXIXSDNHSWOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

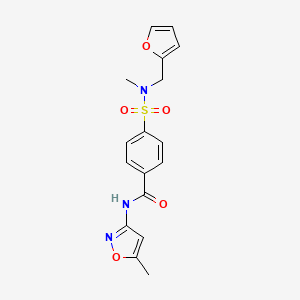

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

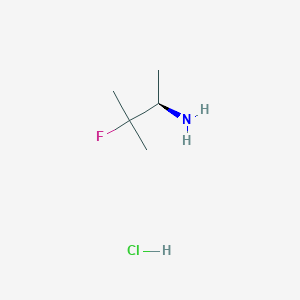

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

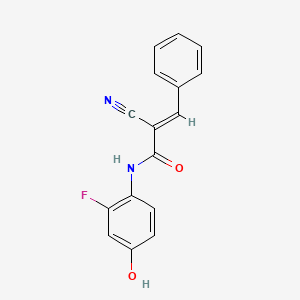

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)